Docosa-10,13,16-trienoic acid

Overview

Description

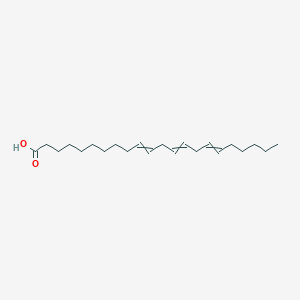

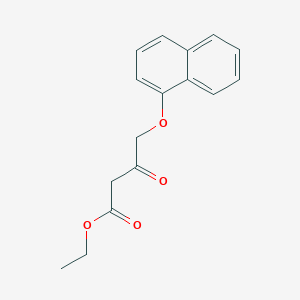

Docosa-10,13,16-trienoic acid, also known as 10,13,16-Docosatrienoic acid, is a long-chain omega-3 fatty acid . It has a molecular weight of 334.54 .

Synthesis Analysis

The synthesis of acids of the linoleic family, including Docosa-10,13,16-trienoic acid, proceeds in two stages. A rapid one in which arachidonic acid is made and a second, slower, one in which C22 and Car acids are synthesized . Testicular microsomes can desaturate and elongate linoleic and arachidonic acids in a manner similar to liver microsomes .Molecular Structure Analysis

The molecular formula of Docosa-10,13,16-trienoic acid is C22H38O2 . The average mass is 334.536 Da and the monoisotopic mass is 334.287170 Da .Chemical Reactions Analysis

The oxidation of polyunsaturated (PUFA) lipids, including Docosa-10,13,16-trienoic acid, is catalyzed by free radicals either by non-enzymatic or enzymatic mechanisms . This process is highly critical in living cells during toxicity, pathophysiological events, disease states, radiation exposure, xenobiotic and drug metabolism, and aging .Physical And Chemical Properties Analysis

Docosa-10,13,16-trienoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 459.1±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 78.9±6.0 kJ/mol and it has a flash point of 355.8±15.2 °C .Scientific Research Applications

Fatty Acid Epoxidation

Docosa-10,13,16-trienoic acid, being a polyunsaturated fatty acid, can be converted into mono-epoxides by fungal unspecific peroxygenases (UPOs). This process has been investigated with emphasis on the Agrocybe aegerita (AaeUPO) and Collariella virescens (rCviUPO) enzymes . The high regio- and enantioselectivity of several of these reactions unveils the synthetic utility of fungal peroxygenases in fatty acid epoxidation .

Physiological and Pharmacological Activities

Epoxide metabolites from n-3 and n-6 polyunsaturated fatty acids, including Docosa-10,13,16-trienoic acid, arouse interest due to their physiological and pharmacological activities .

Inhibition of Leukotriene B4 Receptor

Docosa-10,13,16-trienoic acid has been found to inhibit the binding of [3H]-LTB4 to pig neutrophils at a concentration of 5 µM . This suggests potential anti-inflammatory applications.

Lipid Biochemistry

As a rare ω-3 fatty acid, Docosa-10,13,16-trienoic acid plays a role in lipid biochemistry . It could be used in research related to lipid metabolism and diseases associated with lipid dysregulation.

Chemical Synthesis

The cis configuration of the double bonds in Docosa-10,13,16-trienoic acid is important for its activity, and the carboxyl group is required as the methyl ester version has no activity at these enzymes . This information is valuable for chemical synthesis and the development of new compounds.

Safety and Hazards

Mechanism of Action

Target of Action

Docosa-10,13,16-trienoic acid, also known as cis-13,16,19-Docosatrienoic Acid , is a rare ω-3 fatty acid . It primarily targets leukotriene B4 receptors and mammalian DNA polymerases . Leukotriene B4 receptors play a crucial role in inflammatory responses, while DNA polymerases are essential for DNA replication and repair .

Biochemical Pathways

Its antagonistic effect on leukotriene b4 receptors suggests that it may influence the leukotriene pathway, which plays a significant role in inflammation and immune responses . Its inhibitory effect on DNA polymerases and topoisomerases suggests that it may also impact DNA replication and repair processes .

Result of Action

The molecular and cellular effects of Docosa-10,13,16-trienoic acid’s action are likely to be diverse due to its multiple targets. Its antagonistic effect on leukotriene B4 receptors could potentially reduce inflammation and modulate immune responses . Its inhibitory effect on DNA polymerases and topoisomerases could potentially affect DNA replication and repair, possibly leading to cell cycle arrest or apoptosis .

properties

IUPAC Name |

docosa-10,13,16-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILVNGKQIULBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710184 | |

| Record name | Docosa-10,13,16-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosa-10,13,16-trienoic acid | |

CAS RN |

18104-42-2 | |

| Record name | Docosa-10,13,16-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B3110915.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)